Finerenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Diseases

Scientific Field: Cardiology

Application Summary: Finerenone is used in cardiology for its cardioprotective effects, particularly in heart failure patients with reduced ejection fraction and those with type 2 diabetes mellitus (T2DM) and chronic kidney disease (CKD) .

Methods of Application: Patients are administered Finerenone orally, with dosages adjusted based on kidney function and potassium levels. Clinical trials often use a randomized, double-blind, placebo-controlled design to evaluate efficacy .

Results and Outcomes: Clinical trials have shown that Finerenone reduces the risk of cardiovascular events, such as heart failure hospitalization and cardiovascular death, in patients with T2DM and CKD .

Chronic Kidney Disease

Scientific Field: Nephrology

Application Summary: Finerenone is applied in the treatment of CKD to slow progression and reduce the risk of end-stage kidney disease .

Methods of Application: The treatment involves oral administration of Finerenone, with careful monitoring of eGFR and serum potassium levels to adjust the dosage as needed .

Results and Outcomes: Studies report that Finerenone leads to a significant reduction in the composite risk of kidney failure, a sustained decrease in eGFR, and renal death .

Diabetic Kidney Disease

Scientific Field: Endocrinology

Application Summary: In endocrinology, Finerenone is used to treat diabetic kidney disease by reducing inflammation and fibrosis in the kidneys .

Methods of Application: Finerenone is administered orally, and its effects are evaluated through randomized clinical trials measuring urinary albumin excretion and eGFR .

Results and Outcomes: Clinical trials have demonstrated a reduction in albuminuria and a slower decline in eGFR among patients with diabetic kidney disease taking Finerenone .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Methods of Application: Oral administration of Finerenone is being investigated in clinical trials for HFpEF, focusing on its anti-fibrotic and anti-inflammatory properties .

Results and Outcomes: Preliminary data suggest potential benefits of Finerenone in improving clinical outcomes in HFpEF patients, but more research is needed .

Hypertension

Scientific Field: Cardiovascular Medicine

Application Summary: Finerenone is explored for its potential in managing hypertension due to its mineralocorticoid receptor antagonist properties .

Methods of Application: The drug is given orally, and its blood pressure-lowering effects are assessed in clinical settings .

Cardio-Renal Syndrome

Scientific Field: Cardiorenal Medicine

Application Summary: Finerenone is being studied for its role in treating cardio-renal syndrome, where heart and kidney diseases coexist and impact each other .

Methods of Application: Administered orally, Finerenone’s efficacy in cardio-renal syndrome is evaluated through its impact on both cardiac and renal biomarkers .

Results and Outcomes: Research indicates that Finerenone may offer a protective effect against the progression of cardio-renal syndrome, but further studies are required for conclusive evidence .

Resistant Hypertension

Application Summary: Finerenone is being evaluated for its effectiveness in treating resistant hypertension, which is a form of high blood pressure that remains high despite the use of at least three antihypertensive medications .

Methods of Application: Patients with resistant hypertension are given Finerenone orally, alongside their existing antihypertensive medications. The dosages are carefully monitored and adjusted based on the patient’s response and potassium levels .

Results and Outcomes: Clinical trials have revealed that compared to a placebo, Finerenone led to a significant reduction in the risk of cardiovascular events, including death and hospitalization for heart failure .

Type 2 Diabetes Mellitus Complications

Application Summary: Finerenone is being studied for its potential to mitigate various complications associated with Type 2 Diabetes Mellitus (T2DM), particularly those related to kidney and heart diseases .

Methods of Application: The drug is administered orally to patients with T2DM, and its impact on complications is assessed through comprehensive clinical trials that monitor a range of biomarkers and health outcomes .

Results and Outcomes: Studies have shown that Finerenone decreases complex cardiovascular outcomes in patients with T2DM and different degrees of chronic kidney disease (CKD) .

Heart Failure with Preserved Ejection Fraction (HFpEF)

Application Summary: Finerenone is under investigation for its role in improving outcomes in patients with HFpEF, a condition characterized by a normal ejection fraction but impaired heart relaxation and filling .

Methods of Application: Oral administration of Finerenone is being tested in clinical trials, with a focus on its anti-fibrotic and anti-inflammatory effects on heart function .

Results and Outcomes: Preclinical models and subgroup analyses of major clinical trials suggest a beneficial effect of Finerenone in patients with HFpEF, indicating its potential as a therapeutic option .

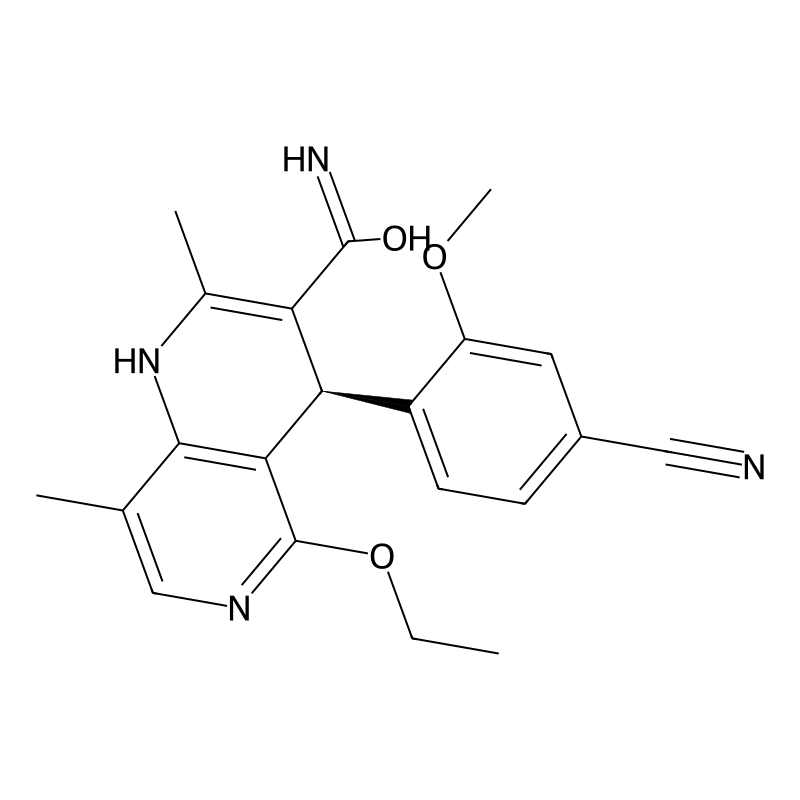

Finerenone is a novel, non-steroidal selective mineralocorticoid receptor antagonist, primarily developed for the treatment of chronic kidney disease associated with type 2 diabetes. It is characterized by its unique chemical structure, which allows it to selectively block mineralocorticoid receptors without significant interaction with other steroid hormone receptors such as androgen, progesterone, and estrogen . The molecular formula of finerenone is C21H22N4O3, with a molecular weight of 378.43 g/mol. It appears as a white to yellow crystalline powder and is practically insoluble in water but sparingly soluble in organic solvents like ethanol and acetone .

Finerenone works by selectively blocking the mineralocorticoid receptor (MR) in the kidneys and other tissues. When aldosterone binds to MR, it triggers a cascade of events leading to sodium reabsorption and potassium excretion. Finerenone's blockade of MR prevents these effects, promoting potassium retention and reducing sodium reabsorption. This helps to protect the kidneys from further damage and may improve blood pressure control [, ].

Finerenone is generally well-tolerated, but potential side effects include hyperkalemia, diarrhea, and fatigue []. It is not recommended for pregnant or breastfeeding women due to potential harm to the fetus or infant []. As with any medication, consulting a healthcare professional before taking finerenone is crucial.

Finerenone undergoes extensive metabolism primarily via oxidative biotransformation. The major metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. These enzymes convert finerenone into several metabolites, including M1, M2, M3, M4, and others. The predominant route of elimination is renal, where over 80% of the administered dose is excreted as metabolites . Notably, the unchanged drug constitutes less than 1% of the excreted dose in humans .

Key Metabolic Pathways:- CYP3A4: Responsible for approximately 90% of finerenone's metabolism.

- CYP2C8: Contributes about 10% to the metabolic process.

- Metabolites: Include M1 (aromatized), M2 (hydroxylated), and M3 (oxidized), among others, which are further processed into various forms through hydroxylation and oxidation reactions .

Finerenone exhibits potent anti-inflammatory and antifibrotic properties through its action on mineralocorticoid receptors. By blocking these receptors, it mitigates sodium reabsorption and the pathological effects of aldosterone, thereby reducing fibrosis and inflammation in target tissues such as the heart and kidneys . Clinical studies have demonstrated that finerenone significantly lowers the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes .

Mechanism of Action:- Mineralocorticoid Receptor Antagonism: Finerenone binds to mineralocorticoid receptors in various tissues, preventing aldosterone from exerting its harmful effects.

- Cardio-Renal Protection: It reduces vascular remodeling and renal damage by inhibiting smooth muscle cell proliferation and promoting endothelial repair .

The synthesis of finerenone involves multiple steps that typically include:

- Formation of Dihydronaphthyridine Core: This step establishes the fundamental structure necessary for subsequent modifications.

- Functionalization: Various functional groups are introduced to enhance selectivity and potency against mineralocorticoid receptors.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

The detailed synthetic pathway has not been fully disclosed in public literature but involves standard organic synthesis techniques common in pharmaceutical chemistry .

Finerenone is primarily indicated for the management of chronic kidney disease associated with type 2 diabetes. It has shown efficacy in:

- Reducing urinary albumin excretion.

- Lowering blood pressure without significant potassium retention compared to traditional steroidal mineralocorticoid receptor antagonists like spironolactone .

- Preventing cardiovascular events related to chronic kidney disease progression.

Additionally, ongoing research explores its potential applications in other conditions characterized by fibrosis and inflammation.

Finerenone's pharmacokinetics can be significantly affected by other drugs due to its metabolism via cytochrome P450 enzymes. For instance:

- CYP3A Inducers: Drugs like efavirenz can reduce finerenone's bioavailability by up to 90%.

- CYP2C8 Inhibitors: Such as gemfibrozil may increase finerenone levels but do not show clinically significant differences when co-administered .

Adverse interactions can lead to hyperkalemia, especially when combined with other medications that affect potassium levels.

Finerenone shares similarities with other mineralocorticoid receptor antagonists but is distinguished by its selectivity and reduced side effects.

Similar Compounds:Compound Type Selectivity Unique Features Finerenone Non-steroidal High Potent anti-inflammatory effects Spironolactone Steroidal Moderate Broader receptor activity Eplerenone Steroidal High Less potent than finerenone Canrenone Steroidal metabolite Moderate Lacks specificity

| Compound | Type | Selectivity | Unique Features |

|---|---|---|---|

| Finerenone | Non-steroidal | High | Potent anti-inflammatory effects |

| Spironolactone | Steroidal | Moderate | Broader receptor activity |

| Eplerenone | Steroidal | High | Less potent than finerenone |

| Canrenone | Steroidal metabolite | Moderate | Lacks specificity |

Finerenone's unique structure allows for a more favorable safety profile while providing effective management of cardiovascular and renal conditions compared to traditional therapies.

The synthesis of finerenone involves several critical intermediate compounds that serve as building blocks in the multi-step synthetic pathway [1] [4]. The primary starting materials include benzaldehyde and pyridyl chloride, which undergo sequential transformations to generate the complex dihydronaphthyridine core structure characteristic of finerenone [1] [8].

The first key intermediate is formed through a Knoevenagel condensation reaction between benzaldehyde 20.1 and acetoacetamide, yielding an undetermined mixture of enones 20.2 in excellent yield [1] [4]. This reaction establishes the foundational carbon framework that will eventually become part of the naphthyridine ring system [1]. Concurrently, pyridyl chloride 20.3 undergoes treatment under strongly basic conditions at elevated temperature, followed by exposure to chilled strong acid, resulting in the formation of pyridone 20.4 as a filterable solid [1] [4].

A crucial intermediate in the synthetic sequence is the azacycle 20.5, which is generated through a condensation-cyclization reaction between compounds 20.2 and 20.4 in heated isobutanol [1] [4]. This transformation represents a pivotal step in assembling the bicyclic core structure of finerenone [1]. The reaction proceeds with good yield and establishes the nitrogen-containing heterocyclic framework essential for the final compound [4].

Another significant intermediate involves the conversion of the pyridone functionality to the corresponding ethyl ether through treatment with 1,1,1-triethoxyethane under acidic conditions [1] [4]. This transformation yields the racemic intermediate 20.6, which serves as the precursor for subsequent chiral resolution processes [1] [4].

In alternative synthetic approaches, particularly those employing asymmetric transfer hydrogenation methodologies, naphthyridine 6 emerges as a critical intermediate [3] [11]. This compound is obtained through an acid-catalyzed formal cycloaddition reaction followed by oxidation with nitric acid in a one-pot process, achieving approximately 57 percent yield [3] [11]. The naphthyridine intermediate exists as a mixture of two atropisomers, which significantly influences the subsequent stereoselective reduction step [3] [11].

| Intermediate Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Enones 20.2 | Benzaldehyde 20.1 + Acetoacetamide | Knoevenagel conditions | Excellent (~90+%) |

| Pyridone 20.4 | Pyridyl chloride 20.3 | Strong base, high temp, then cold acid | Good (~70-80%) |

| Azacycle 20.5 | Compounds 20.2 + 20.4 | Heated isobutanol | Good (~70-80%) |

| Racemic 20.6 | Azacycle 20.5 | 1,1,1-triethoxyethane, acidic | ~80-85% |

| Naphthyridine 6 | Alcohol precursor + Acetoacetamide | Acid-catalyzed, HNO₃ oxidation | 57% |

The synthesis pathway also involves the preparation of 4-amino-5-methyl-1H-pyridin-2-one, which serves as an intermediate compound specifically for finerenone production [6]. This pyridone derivative is synthesized from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide through a multi-step process involving reduction and cyclization reactions [6].

Stereoselective Hydrogenation Strategies for Chiral Resolution

The development of stereoselective hydrogenation strategies for finerenone synthesis represents a significant advancement in pharmaceutical manufacturing, addressing the critical need for efficient chiral resolution methods [3] [11] [12]. Finerenone contains a stereogenic center that necessitates precise control over absolute configuration, as only the S-enantiomer exhibits the desired pharmacological activity [3] [11].

The most notable breakthrough in stereoselective hydrogenation involves the implementation of asymmetric transfer hydrogenation using chiral phosphoric acid catalysts [3] [11] [12]. This methodology employs a Hantzsch ester as the hydrogen source in combination with chiral phosphoric acid catalysts to achieve partial transfer hydrogenation of the naphthyridine ring system [3] [11]. The process represents a significant improvement over traditional racemic synthesis followed by chiral column chromatography, which is wasteful and time-consuming, particularly at scales exceeding 1000 kilograms required for phase III clinical trials [3] [11].

The stereoselective process is complicated by the existence of naphthyridine 6 as a mixture of two atropisomers that react at markedly different rates and with different selectivities [3] [11] [12]. Initial investigations revealed that the R-atropisomer reacts approximately 30 times faster with the R-catalyst compared to the S-atropisomer [3] [11]. This kinetic resolution phenomenon initially limited reaction conversions to approximately 50 percent yield [3] [11].

Systematic catalyst screening identified anthracenyl-substituted chiral phosphoric acid 12d as the optimal catalyst, providing finerenone in 42 percent yield with 94 percent enantiomeric excess after 16 hours at 40 degrees Celsius [3] [11]. In contrast, the commonly used R-TRIP catalyst yielded only 21 percent enantiomeric excess under similar conditions [3] [11].

| Catalyst System | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| (R)-TRIP | 42 | 21 | 40 | 16 |

| Anthracenyl catalyst 12d | 42 | 94 | 40 | 16 |

| (S)-atropisomer + (S)-catalyst | 42 | >99 | 40 | 24 |

| (R)-atropisomer + (S)-catalyst | 5 | 22 (61:39 e.r.) | 40 | 24 |

| Matched case at 100°C | Increased | Marginal decrease | 100 | 24 |

| Mismatched case at 100°C | Increased | Significant increase | 100 | 24 |

The breakthrough in this methodology came through the development of dynamic kinetic resolution at elevated temperatures [3] [11] [12]. Researchers discovered that at temperatures between 60 and 100 degrees Celsius, the atropisomers undergo thermal interconversion, allowing the slower-reacting and less selective atropisomer to convert to the faster-reacting and more selective form before undergoing reduction [3] [11]. This approach resulted in both increased yields and enhanced enantioselectivity, contrary to typical temperature effects in asymmetric catalysis [3] [11].

The optimized dynamic kinetic resolution process operates at 100 degrees Celsius for 24 hours, yielding finerenone with 82 percent yield and 94:6 enantiomeric ratio [3] [11]. The mechanism involves protonation of the naphthyridine ring by the chiral phosphoric acid with simultaneous hydrogen bonding to the Hantzsch ester, followed by concomitant hydride and proton transfer to generate the dihydronaphthyridine product [3] [11].

Alternative chiral resolution strategies employ classical diastereomeric salt formation using tartaric acid derivatives [1] [4] [29]. The most effective resolving agents include di-p-toluoyl-D-tartaric acid, dibenzoyl tartaric acid, and di-o-toluoyl-D-tartaric acid [29] [30]. Comparative studies demonstrate that di-o-toluoyl-D-tartaric acid achieves approximately 10 percent higher enantiomeric excess compared to other tartaric acid derivatives [29].

The classical resolution process typically involves treatment of racemic finerenone with di-p-toluoyl-D-tartaric acid in ethanol and water mixtures, initially providing 78 percent enantiomeric excess [1] [4]. Subsequent recrystallization from ethanol and water upgrades the enantiomeric purity to 99 percent, yielding the desired enantiomer in approximately 41 percent overall yield [1] [4]. Final liberation of the free base is accomplished through pH adjustment using sodium carbonate in aqueous ethanol, providing finerenone in 97 percent yield [1] [4].

Optimization of Reaction Conditions: Solvent Systems and Catalysts

The optimization of reaction conditions for finerenone synthesis encompasses systematic investigations of solvent systems, catalyst selection, and process parameters to maximize yield, purity, and enantiomeric excess [15] [3] [11]. Solvent selection plays a crucial role in determining reaction efficiency, product solubility, and crystallization behavior throughout the synthetic sequence [15].

Comprehensive solubility studies have been conducted across ten monosolvents including methanol, ethanol, isopropanol, methyl acetate, ethyl acetate, isopropyl acetate, acetone, 2-butanone, acetonitrile, and dichloromethane [15]. Temperature-dependent measurements from 273.15 to 313.15 Kelvin provide critical data for process optimization [15]. The modified Apelblat model demonstrates superior correlation with experimental solubility data compared to alternative models, enabling reliable prediction of crystallization behavior [15].

Binary solvent systems offer enhanced control over crystallization processes and product purity [15]. The methanol-water system exhibits antisolvent behavior, where water consistently reduces finerenone solubility [15]. Conversely, the acetonitrile-water system demonstrates complex behavior, with finerenone solubility exceeding that in pure acetonitrile and reaching maximum solubility at approximately 0.2 water mass fraction [15].

For the asymmetric transfer hydrogenation process, solvent effects on enantioselectivity prove remarkably consistent, with all tested solvents providing greater than 90 percent enantiomeric excess [3] [11]. This solvent-independent selectivity represents a significant advantage for process development and scale-up operations [3] [11]. However, solvent choice influences reaction kinetics, with polar aprotic solvents generally providing faster reaction rates [3] [11].

Catalyst optimization for the stereoselective hydrogenation involves systematic screening of chiral phosphoric acid structures [3] [11] [12]. The anthracenyl-substituted catalyst 12d emerges as optimal, providing superior enantioselectivity compared to commonly employed TRIP-based systems [3] [11]. The catalyst loading of 5 mol percent provides optimal balance between reaction efficiency and economic considerations [3] [11].

Temperature optimization reveals the critical importance of elevated temperatures for achieving dynamic kinetic resolution [3] [11]. While initial screening at 40 degrees Celsius provides moderate enantioselectivity, temperatures between 60 and 100 degrees Celsius enable atropisomer interconversion, resulting in enhanced yields and selectivity [3] [11]. The optimal temperature of 100 degrees Celsius balances reaction efficiency with catalyst stability [3] [11].

For industrial-scale processes, isobutanol emerges as the preferred solvent for the condensation-cyclization reaction forming azacycle 20.5 [1] [4]. The elevated boiling point of isobutanol enables the high temperatures required for efficient cyclization while maintaining adequate solvation of reaction intermediates [1] [4].

Ethanol-water mixtures prove optimal for chiral resolution processes using tartaric acid derivatives [1] [4] [29] [30]. The solvent composition significantly influences the solubility differences between diastereomeric salts, with typical ratios favoring ethanol content for enhanced selectivity [29] [30]. Systematic optimization of ethanol-to-water ratios enables maximization of enantiomeric excess while maintaining practical yields [29] [30].

Acidic conditions using concentrated sulfuric acid facilitate the ethyl ether formation step involving 1,1,1-triethoxyethane [1] [4]. The acid concentration and reaction temperature require careful optimization to prevent decomposition of sensitive intermediates while ensuring complete conversion [1] [4].

The implementation of process analytical technology enables real-time monitoring of crystallization processes and optimization of nucleation and growth kinetics [15] [16]. High-performance liquid chromatography provides quantitative analysis of enantiomeric purity throughout the resolution process, enabling precise control of recrystallization conditions [27].

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of finerenone presents numerous technical and economic challenges that require sophisticated solutions to ensure consistent quality, yield, and regulatory compliance [16] [2] [26]. The transition from laboratory-scale synthesis to commercial production involves scale-up factors exceeding 6.25-fold, necessitating comprehensive process validation and optimization [16].

The primary challenge in industrial finerenone production centers on maintaining enantiomeric purity throughout large-scale operations [16] [18] [29]. The requirement for greater than 99 percent enantiomeric excess demands multiple recrystallization steps and precise control of crystallization conditions [16] [18]. Industrial processes must accommodate batch-to-batch variations in starting material quality while consistently achieving stringent purity specifications [16].

Crystallization control represents a critical aspect of industrial production, as polymorphic variations can significantly impact product quality and bioavailability [16] [28]. Temperature and stirring control systems must maintain uniform conditions throughout large-volume reactors to prevent the formation of undesired polymorphs [16] [28]. The implementation of seed crystal protocols ensures consistent crystal habit and particle size distribution [16].

Impurity management poses significant challenges in large-scale synthesis, as process-related impurities can accumulate through multiple synthetic steps [16] [28]. Comprehensive analytical methods enable identification and quantification of potential impurities, allowing for the development of effective purification strategies [16] [27]. In-process monitoring using high-performance liquid chromatography provides real-time feedback for process control [27].

Scale-up of the stereoselective hydrogenation process requires specialized equipment capable of maintaining elevated temperatures and pressures while ensuring efficient mixing of heterogeneous catalyst systems [3] [11]. The thermal stability of chiral phosphoric acid catalysts becomes critical at industrial scales, where prolonged reaction times may lead to catalyst decomposition [3] [11].

Solvent recovery and recycling systems are essential for economic viability and environmental compliance [15] [16]. The complex solvent mixtures employed in finerenone synthesis require sophisticated distillation and purification equipment to enable effective recycling [15] [16]. Residual solvent specifications must be carefully controlled to meet pharmaceutical regulatory requirements [16].

| Challenge Area | Description | Solution/Approach |

|---|---|---|

| Enantiomeric Purity | Achieving >99% enantiomeric excess | Multiple recrystallization steps |

| Scale-up Factor | 6.25X scale-up from pilot to commercial | Critical process parameter control |

| Crystallization Control | Preventing polymorphic variations | Temperature and stirring control |

| Solvent Systems | Ethanol/water mixtures optimization | Solvent composition optimization |

| Impurity Control | Managing process-related impurities | In-process monitoring and testing |

| Process Validation | Good Manufacturing Practice compliance | Validated analytical methods |

| Storage Conditions | 25°C, 24 months stability | Controlled storage environments |

| Yield Optimization | Maximizing overall process yield | Process optimization studies |

Yield optimization across the multi-step synthesis requires systematic evaluation of each transformation to identify bottlenecks and inefficiencies [16] [38]. The overall yield for industrial processes ranges from 65 to 80 percent, depending on the specific synthetic route employed [38] [4]. Continuous improvement initiatives focus on minimizing material losses during filtration, washing, and drying operations [16].

Good Manufacturing Practice compliance necessitates extensive documentation and validation of all manufacturing processes [2] [26]. Critical process parameters must be identified and controlled within predetermined limits to ensure consistent product quality [2] [16]. Environmental monitoring programs verify that manufacturing facilities maintain appropriate conditions for pharmaceutical production [26].

Storage and stability considerations require specialized packaging and storage conditions to maintain product quality throughout the 24-month shelf life [2] [16]. High-density polyethylene containers with appropriate closure systems protect the product from moisture and light degradation [2]. Temperature control during storage and transportation prevents thermal degradation of the sensitive dihydronaphthyridine structure [2].

Quality control testing programs encompass comprehensive analytical evaluation of both drug substance and drug product [2] [27]. Microbial purity testing ensures absence of viable microorganisms in the final product [2]. Dissolution testing validates the pharmaceutical performance of tablet formulations across multiple batches [2].

The implementation of continuous manufacturing technologies offers potential advantages for finerenone production, including improved process control and reduced manufacturing footprint [16]. However, the complexity of the multi-step synthesis and the requirement for multiple solvent systems present challenges for continuous processing implementation [16].

Patent Landscape for Synthetic Methodologies (2015-2024)

The patent landscape for finerenone synthetic methodologies from 2015 to 2024 reflects intensive research and development activities focused on improving manufacturing efficiency, reducing costs, and enhancing product quality [17] [18] [19] [21] [22]. Bayer Pharma AG holds the majority of fundamental patents covering finerenone synthesis, with patent protection extending through 2035 in major pharmaceutical markets [19] [22].

The cornerstone patent RE49826, titled "Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient," provides comprehensive protection for the primary synthetic methodology [19]. This patent covers the key intermediate compounds, reaction conditions, and purification processes essential for commercial finerenone production [19].

Patent WO2023205164A1, published in 2023, discloses advanced processes for preparing finerenone with emphasis on achieving high yields and purity [17]. This patent specifically addresses industrial-scale production challenges and provides optimized reaction conditions for commercial manufacturing [17]. The disclosed processes enable improved control over impurity profiles and enhanced overall yields compared to earlier methodologies [17].

A significant patent development involves WO2023223188A1, which describes novel processes for finerenone preparation including innovative chiral resolution strategies [18]. This patent introduces improved methods for preparing the S-enantiomer with enhanced chiral purity, addressing critical manufacturing requirements for pharmaceutical applications [18]. The patent specifically covers novel diastereomeric salt formation and resolution techniques [18].

Patent landscape analysis reveals 34 patent family members across 30 countries, providing comprehensive global protection for finerenone synthetic methodologies [19]. Major patent jurisdictions include the United States, European Union, Japan, China, Canada, and Australia, ensuring protection in primary pharmaceutical markets [19]. Supplementary protection certificates in European markets extend patent protection beyond standard terms [19].

Recent patent applications focus on improving synthetic efficiency and reducing environmental impact [21]. Patent EP4467540A1, published in 2024, describes environmentally friendly synthetic approaches that minimize waste generation and reduce solvent consumption [21]. These innovations address increasing regulatory pressure for sustainable pharmaceutical manufacturing practices [21].

The patent landscape includes significant developments in intermediate compound synthesis, particularly for 4-amino-5-methyl-1H-pyridin-2-one preparation [6]. Patent WO2020178175A1 covers innovative synthetic routes for this key intermediate, providing alternative pathways that improve overall process efficiency [6].

Combination therapy patents represent an emerging area within the finerenone patent landscape [20]. Patent applications covering finerenone combinations with sodium-glucose cotransporter-2 inhibitors address expanding therapeutic applications and market opportunities [20]. These patents protect pharmaceutical compositions and combination therapy protocols [20].

Process optimization patents focus on critical manufacturing parameters including temperature control, solvent selection, and catalyst optimization [17] [18]. These patents provide detailed guidance for industrial implementation while protecting proprietary process improvements developed through extensive research and development programs [17] [18].

Analytical method patents cover innovative approaches for monitoring finerenone synthesis and ensuring product quality [27]. High-performance liquid chromatography methods for quantifying enantiomeric purity and detecting process-related impurities are protected through specialized analytical patents [27].

The patent expiration timeline indicates that core synthetic methodology patents will begin expiring in 2029, potentially opening opportunities for generic pharmaceutical manufacturers [19] [22]. However, secondary patents covering process improvements and manufacturing optimization extend protection through 2035 and beyond [19] [22].

International patent harmonization efforts have resulted in consistent patent protection across major pharmaceutical markets, reducing regulatory complexity for global commercialization [19]. Patent prosecution strategies emphasize broad claim coverage while maintaining enforceability across diverse jurisdictions [19].

Binding Affinity and Kinetics

Finerenone exhibits exceptional binding affinity to the mineralocorticoid receptor with an inhibitory concentration fifty percent (IC50) value of 18 nanomolar [4] [5] [6] [7]. This represents significantly higher potency compared to spironolactone (IC50 24.2 nanomolar) and substantially greater affinity than eplerenone (IC50 990 nanomolar) [4]. The compound demonstrates dose-linear pharmacokinetics with rapid absorption and elimination, achieving peak plasma concentrations within 0.5 to 0.75 hours and maintaining a half-life of 2 to 3 hours [8] [9] [10].

Receptor Selectivity Profile

The selectivity profile of finerenone distinguishes it markedly from steroidal mineralocorticoid receptor antagonists. Finerenone demonstrates greater than 500-fold selectivity for the mineralocorticoid receptor compared to other steroid hormone receptors, including glucocorticoid, androgen, progesterone, and estrogen receptors [3] [7]. This exceptional selectivity minimizes off-target effects and reduces the incidence of hormonal side effects commonly associated with spironolactone, such as gynecomastia and sexual dysfunction [1] [11] [12].

Binding Kinetics and Residence Time

The binding dynamics of finerenone involve complex kinetic processes that contribute to its therapeutic efficacy. Unlike steroidal antagonists, finerenone forms a stable mineralocorticoid receptor-ligand complex through multiple van der Waals forces and hydrogen bonds [13] [9]. The compound exhibits prolonged receptor occupancy despite its short plasma half-life, suggesting favorable tissue distribution and receptor binding kinetics that translate to sustained pharmacodynamic effects [14] [15].

Structural Basis of Receptor Antagonism: Helix-12 Displacement

Bulky Antagonist Mechanism

The molecular architecture of finerenone enables it to function as a "bulky antagonist" that physically prevents mineralocorticoid receptor activation [2] [16] [17]. The non-steroidal dihydronaphthyridine structure occupies the entire ligand-binding domain, creating steric hindrance that blocks the receptor from adopting an agonist conformation [18] [19]. This contrasts with steroidal antagonists that possess flat, steroid-like structures allowing partial receptor activation [20] [21].

Helix-12 Conformational Changes

Finerenone binding induces specific conformational changes in the mineralocorticoid receptor, particularly affecting the positioning of helix-12 in the carboxy-terminal domain [22] [18]. The compound causes protrusion or displacement of helix-12, which is critical for recruitment of transcriptional cofactors [18] [19]. This helix-12 displacement represents a fundamental mechanism by which finerenone prevents mineralocorticoid receptor activation and subsequent gene transcription [22] [23].

Molecular Modeling Studies

Detailed molecular modeling and mutagenesis studies have identified key amino acid residues that contribute to finerenone selectivity and binding affinity. Serine-810 and alanine-773 within the mineralocorticoid receptor ligand-binding domain serve as crucial contact points for finerenone binding [22] [24]. These interactions, combined with the bulky substituent groups of finerenone, create an unstable receptor-ligand complex that cannot effectively recruit transcriptional cofactors [16] [25].

Comparative Affinity Profiling Against Steroidal Mineralocorticoid Receptor Antagonists

Binding Affinity Comparison

Quantitative comparison of mineralocorticoid receptor binding reveals significant differences between finerenone and steroidal antagonists. Finerenone demonstrates binding affinity comparable to spironolactone but with markedly superior selectivity [1] [26]. The IC50 value of 18 nanomolar for finerenone compares favorably to spironolactone (24.2 nanomolar) and represents a 55-fold improvement over eplerenone (990 nanomolar) [4] [6].

Potency and Efficacy Differences

Finerenone exhibits at least equivalent potency to spironolactone in mineralocorticoid receptor inhibition while demonstrating superior selectivity compared to both spironolactone and eplerenone [2] [20]. The enhanced binding affinity translates to more effective mineralocorticoid receptor blockade at lower doses, potentially reducing the risk of dose-dependent adverse effects [3] [11].

Structural Determinants of Selectivity

The structural basis for finerenone selectivity lies in its non-steroidal architecture, which enables specific interactions with the mineralocorticoid receptor while avoiding cross-reactivity with other steroid hormone receptors [13] [19]. The three-dimensional conformation of finerenone creates a unique binding mode that distinguishes it from the planar structure of steroidal antagonists [16] [20] [21].

Epithelial versus Non-Epithelial Tissue Distribution Patterns

Balanced Tissue Distribution

Finerenone demonstrates a more balanced distribution between cardiac and renal tissues compared to steroidal mineralocorticoid receptor antagonists [25] [27]. While spironolactone and eplerenone show preferential kidney accumulation with kidney-to-heart ratios of 6:1 and 3:1 respectively, finerenone maintains approximately equal distribution (1:1 ratio) between these organs [20] [25] [28].

Epithelial Tissue Effects

In epithelial tissues, particularly the distal convoluted tubule, finerenone effectively blocks aldosterone-mediated sodium retention while minimizing the risk of hyperkalemia [19] [27]. The compound competitively inhibits mineralocorticoid receptor activation in epithelial sodium channels, preventing excessive potassium loss and maintaining electrolyte balance [25] [28].

Non-Epithelial Tissue Actions

The equal distribution of finerenone to non-epithelial tissues, including cardiac and vascular smooth muscle cells, enables enhanced cardioprotective effects [20] [21] [25]. This balanced distribution allows finerenone to exert anti-inflammatory and anti-fibrotic actions in cardiovascular tissues while maintaining appropriate renal effects [29] [3] [27].

Clinical Implications of Distribution Pattern

The balanced tissue distribution of finerenone translates to improved therapeutic outcomes with reduced risk of organ-specific adverse effects. The equal cardiac and renal distribution provides enhanced cardioprotection while minimizing the hyperkalemia risk associated with predominant renal accumulation seen with steroidal antagonists [25] [12] [30].

Transcriptional Regulation of Pro-Fibrotic and Inflammatory Genes

Cofactor Recruitment Inhibition

Finerenone demonstrates superior inhibition of transcriptional cofactor recruitment compared to steroidal mineralocorticoid receptor antagonists [31] [32] [24]. The compound acts as an inverse agonist, completely blocking the recruitment of steroid receptor coactivator-1 and ribonucleic acid polymerase II to mineralocorticoid receptor target gene promoters [22] [24] [33]. This contrasts with spironolactone, which acts as a partial agonist and allows some degree of cofactor recruitment [32] [34].

Pro-Fibrotic Gene Suppression

Finerenone effectively suppresses the expression of key pro-fibrotic genes including tenascin-X, connective tissue growth factor, plasminogen activator inhibitor-1, and naked cuticle 2 [31] [35] [36]. These genes play crucial roles in collagen deposition, myofibroblast activation, and tissue remodeling processes. The anti-fibrotic effects of finerenone occur through direct inhibition of mineralocorticoid receptor-mediated transcription of these target genes [37] [35] [36].

Anti-Inflammatory Gene Regulation

The compound demonstrates potent suppression of pro-inflammatory gene expression, including interleukin-6, interleukin-11, C-C motif chemokine ligand 7, and C-X-C motif chemokine ligand 8 [38] [29] [34]. Finerenone interferes with nuclear factor kappa B and activator protein-1 signaling pathways, preventing the transcription of inflammatory mediators that contribute to tissue damage and disease progression [38] [20] [39].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Kerendia is indicated for the treatment of chronic kidney disease (stage 3 and 4 with albuminuria) associated with type 2 diabetes in adults.

Treatment of chronic kidney disease

Treatment of heart failure

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

The majority of the dose recovered in urine was in the form of the M2, M3 (47.8%), and M4 metabolites; <1.3% of the dose recovered in the urine was as the unchanged parent compound. The majority of the dose recovered in the feces was as the M5 metabolite, with only 0.2% eliminated as the unchanged parent compound. The M1 metabolite made up <1.5% of the recovered dose in urine and feces. Finerenone is not expected to be metabolized by the intestinal microflora.

The volume of distribution of finerenone as steady state is 52.6L.

The systemic clearance of finerenone is approximately 25 L/h.

Metabolism Metabolites

Wikipedia

Estrone_benzoate

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Feng Y, Zeng X, Fu P. Finerenone for Albuminuria in Patients With Diabetic Nephropathy. JAMA. 2016 Jan 19;315(3):305-6. doi: 10.1001/jama.2015.15996. PubMed PMID: 26784783.

3: Bramlage P, Swift SL, Thoenes M, Minguet J, Ferrero C, Schmieder RE. Non-steroidal mineralocorticoid receptor antagonism for the treatment of cardiovascular and renal disease. Eur J Heart Fail. 2016 Jan;18(1):28-37. doi: 10.1002/ejhf.444. Epub 2015 Dec 3. Review. PubMed PMID: 26634965.

4: Lentini S, Heinig R, Kimmeskamp-Kirschbaum N, Wensing G. Pharmacokinetics, safety and tolerability of the novel, selective mineralocorticoid receptor antagonist finerenone - results from first-in-man and relative bioavailability studies. Fundam Clin Pharmacol. 2015 Nov 25. doi: 10.1111/fcp.12170. [Epub ahead of print] PubMed PMID: 26604072.

5: Newgard CD, Lewis RJ. Missing Data: How to Best Account for What Is Not Known. JAMA. 2015 Sep 1;314(9):940-1. doi: 10.1001/jama.2015.10516. PubMed PMID: 26325562.

6: Bakris GL, Agarwal R, Chan JC, Cooper ME, Gansevoort RT, Haller H, Remuzzi G, Rossing P, Schmieder RE, Nowack C, Kolkhof P, Joseph A, Pieper A, Kimmeskamp-Kirschbaum N, Ruilope LM; Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy (ARTS-DN) Study Group. Effect of Finerenone on Albuminuria in Patients With Diabetic Nephropathy: A Randomized Clinical Trial. JAMA. 2015 Sep 1;314(9):884-94. doi: 10.1001/jama.2015.10081. PubMed PMID: 26325557.

7: Amazit L, Le Billan F, Kolkhof P, Lamribet K, Viengchareun S, Fay MR, Khan JA, Hillisch A, Lombès M, Rafestin-Oblin ME, Fagart J. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1. J Biol Chem. 2015 Sep 4;290(36):21876-89. doi: 10.1074/jbc.M115.657957. Epub 2015 Jul 22. PubMed PMID: 26203193; PubMed Central PMCID: PMC4571943.

8: Liu LC, Schutte E, Gansevoort RT, van der Meer P, Voors AA. Finerenone : third-generation mineralocorticoid receptor antagonist for the treatment of heart failure and diabetic kidney disease. Expert Opin Investig Drugs. 2015;24(8):1123-35. doi: 10.1517/13543784.2015.1059819. Epub 2015 Jun 20. PubMed PMID: 26095025.

9: Kolkhof P, Nowack C, Eitner F. Nonsteroidal antagonists of the mineralocorticoid receptor. Curr Opin Nephrol Hypertens. 2015 Sep;24(5):417-24. doi: 10.1097/MNH.0000000000000147. PubMed PMID: 26083526.

10: Pitt B, Anker SD, Böhm M, Gheorghiade M, Køber L, Krum H, Maggioni AP, Ponikowski P, Voors AA, Zannad F, Nowack C, Kim SY, Pieper A, Kimmeskamp-Kirschbaum N, Filippatos G. Rationale and design of MinerAlocorticoid Receptor antagonist Tolerability Study-Heart Failure (ARTS-HF): a randomized study of finerenone vs. eplerenone in patients who have worsening chronic heart failure with diabetes and/or chronic kidney disease. Eur J Heart Fail. 2015 Feb;17(2):224-32. doi: 10.1002/ejhf.218. PubMed PMID: 25678098.

11: Ruilope LM, Agarwal R, Chan JC, Cooper ME, Gansevoort RT, Haller H, Remuzzi G, Rossing P, Schmieder RE, Nowack C, Ferreira AC, Pieper A, Kimmeskamp-Kirschbaum N, Bakris GL. Rationale, design, and baseline characteristics of ARTS-DN: a randomized study to assess the safety and efficacy of finerenone in patients with type 2 diabetes mellitus and a clinical diagnosis of diabetic nephropathy. Am J Nephrol. 2014;40(6):572-81. doi: 10.1159/000371497. Epub 2015 Jan 10. PubMed PMID: 25591469.

12: Miller RJ, Howlett JG. Evolving role for mineralocorticoid receptor antagonists in heart failure with preserved ejection fraction. Curr Opin Cardiol. 2015 Jan 8. [Epub ahead of print] PubMed PMID: 25574896.

13: Lother A, Moser M, Bode C, Feldman RD, Hein L. Mineralocorticoids in the heart and vasculature: new insights for old hormones. Annu Rev Pharmacol Toxicol. 2015;55:289-312. doi: 10.1146/annurev-pharmtox-010814-124302. Epub 2014 Sep 10. Review. PubMed PMID: 25251996.

14: Kolkhof P, Delbeck M, Kretschmer A, Steinke W, Hartmann E, Bärfacker L, Eitner F, Albrecht-Küpper B, Schäfer S. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury. J Cardiovasc Pharmacol. 2014 Jul;64(1):69-78. doi: 10.1097/FJC.0000000000000091. PubMed PMID: 24621652.

15: Bauersachs J. The ARTS of third-generation mineralocorticoid receptor antagonists: achieving cardiovascular benefit with minimized renal side effects? Eur Heart J. 2013 Aug;34(31):2426-8. doi: 10.1093/eurheartj/eht235. Epub 2013 Jul 3. PubMed PMID: 23824829.

16: Pitt B, Kober L, Ponikowski P, Gheorghiade M, Filippatos G, Krum H, Nowack C, Kolkhof P, Kim SY, Zannad F. Safety and tolerability of the novel non-steroidal mineralocorticoid receptor antagonist BAY 94-8862 in patients with chronic heart failure and mild or moderate chronic kidney disease: a randomized, double-blind trial. Eur Heart J. 2013 Aug;34(31):2453-63. doi: 10.1093/eurheartj/eht187. Epub 2013 May 27. PubMed PMID: 23713082; PubMed Central PMCID: PMC3743070.

17: Bärfacker L, Kuhl A, Hillisch A, Grosser R, Figueroa-Pérez S, Heckroth H, Nitsche A, Ergüden JK, Gielen-Haertwig H, Schlemmer KH, Mittendorf J, Paulsen H, Platzek J, Kolkhof P. Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases. ChemMedChem. 2012 Aug;7(8):1385-403. doi: 10.1002/cmdc.201200081. Epub 2012 Jul 12. PubMed PMID: 22791416.

18: Pitt B, Filippatos G, Gheorghiade M, Kober L, Krum H, Ponikowski P, Nowack C, Kolkhof P, Kim SY, Zannad F. Rationale and design of ARTS: a randomized, double-blind study of BAY 94-8862 in patients with chronic heart failure and mild or moderate chronic kidney disease. Eur J Heart Fail. 2012 Jun;14(6):668-75. doi: 10.1093/eurjhf/hfs061. Epub 2012 May 4. PubMed PMID: 22562554.